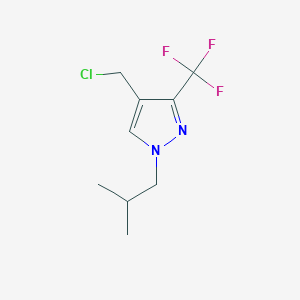
4-(Chlormethyl)-1-Isobutyl-3-(Trifluormethyl)-1H-Pyrazol
Übersicht
Beschreibung
Trifluoromethyl compounds, such as trifluoromethyl ketones (TFMKs), are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . They play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Synthesis Analysis
The synthesis of trifluoromethyl compounds involves various methods. For example, TFMKs can be synthesized using different methods, and they serve as key intermediates in medicinal chemistry .Molecular Structure Analysis
The trifluoromethyl group is strongly electron-withdrawing, unlike fluorine . This property can influence the molecular structure and reactivity of the compounds it is part of.Chemical Reactions Analysis
Trifluoromethyl groups play a significant role in the trifluoromethylation of carbon-centered radical intermediates . This process is crucial in the synthesis of various trifluoromethyl compounds.Physical and Chemical Properties Analysis
Trifluoromethyl groups have unique physicochemical properties due to the presence of the fluorine atom . They are strongly electron-withdrawing, which can influence the properties of the compounds they are part of .Wissenschaftliche Forschungsanwendungen
Antibakterielle Mittel
Die Verbindung wurde bei der Synthese neuer Triazolo[4,3-a]pyrazinderivate verwendet, die signifikante antibakterielle Aktivitäten aufweisen . Diese Derivate haben sich sowohl gegen grampositive als auch gegen gramnegative Bakterien als wirksam erwiesen, wobei einige Verbindungen eine überlegene Aktivität zeigten, die mit der von Antibiotika der ersten Wahl wie Ampicillin vergleichbar ist. Das Vorhandensein des Pyrazolrestes trägt zur Wirksamkeit der Verbindung als antibakterielles Mittel bei.
Agrochemikalien
Pyrazolderivate, einschließlich solcher mit einer Trifluormethylgruppe, sind wichtige Strukturmotive in aktiven agrochemischen Inhaltsstoffen . Sie werden verwendet, um Nutzpflanzen vor Schädlingen und Krankheiten zu schützen. Die einzigartigen physikalisch-chemischen Eigenschaften, die durch das Fluoratom verliehen werden, verstärken die biologische Aktivität dieser Verbindungen und machen sie zu einem wertvollen Werkzeug bei der Entwicklung neuer Agrochemikalien.
Pharmazeutische Forschung
In der pharmazeutischen Forschung ist die Trifluormethylgruppe ein häufiges Merkmal vieler Medikamente, da sie die pharmakokinetischen Eigenschaften verbessern kann . Der Pyrazolkern kann, wenn er in Arzneimittelmoleküle eingebaut wird, deren metabolische Stabilität und Wirksamkeit verbessern. Dies macht die Verbindung zu einem wertvollen Zwischenprodukt bei der Synthese verschiedener Pharmazeutika.
Organische Synthese
Die Verbindung dient als wichtiges Zwischenprodukt in der organischen Synthese . Sie wird verwendet, um eine Vielzahl von stickstoffhaltigen Heterocyclen herzustellen, die grundlegende Strukturen für viele physiologisch aktive Verbindungen und Medikamente sind. Ihre Vielseitigkeit in der Synthese macht sie zu einem wertvollen Werkzeug bei der Herstellung verschiedener organischer Moleküle.
Wirkmechanismus
Safety and Hazards
The safety and hazards associated with trifluoromethyl compounds can vary widely depending on the specific compound. Some compounds can cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . Always refer to the specific Safety Data Sheet (SDS) for detailed safety information.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(chloromethyl)-1-(2-methylpropyl)-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClF3N2/c1-6(2)4-15-5-7(3-10)8(14-15)9(11,12)13/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYAKDWYVGXBLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C(F)(F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


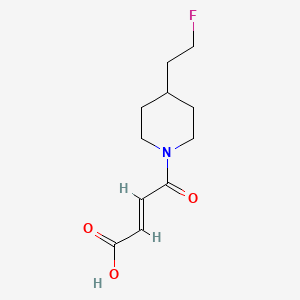


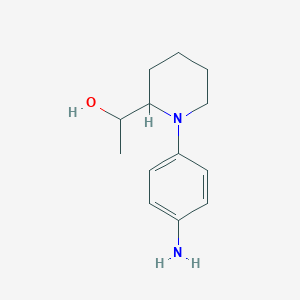





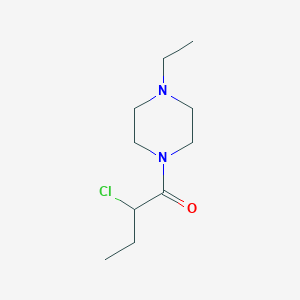
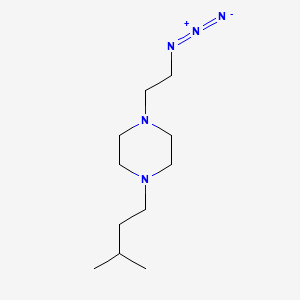
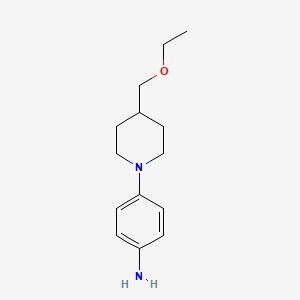

![1-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)-2-(piperidin-4-yl)ethan-1-one](/img/structure/B1490151.png)
